

Proxibarbal synthesis pathway and chemical properties

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Compound of Interest

Compound Name: Proxibarbal

Cat. No.: B1679795

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Proxibarbal**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway and chemical properties of **proxibarbal**, a barbiturate derivative. The information is intended to support research, development, and analytical activities related to this compound.

Introduction

Proxibarbal, with the IUPAC name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a barbiturate derivative that has been investigated for its anti-anxiety and migraine treatment properties.[1][2] Unlike many other barbiturates, it is reported to have minimal hypnotic effects.[2] **Proxibarbal** was previously approved for use in France but was later withdrawn due to the risk of inducing immunoallergic thrombocytopenia.[3][4] Understanding its synthesis and chemical characteristics is crucial for the study of its pharmacological profile and for the development of related compounds.

Synthesis Pathway

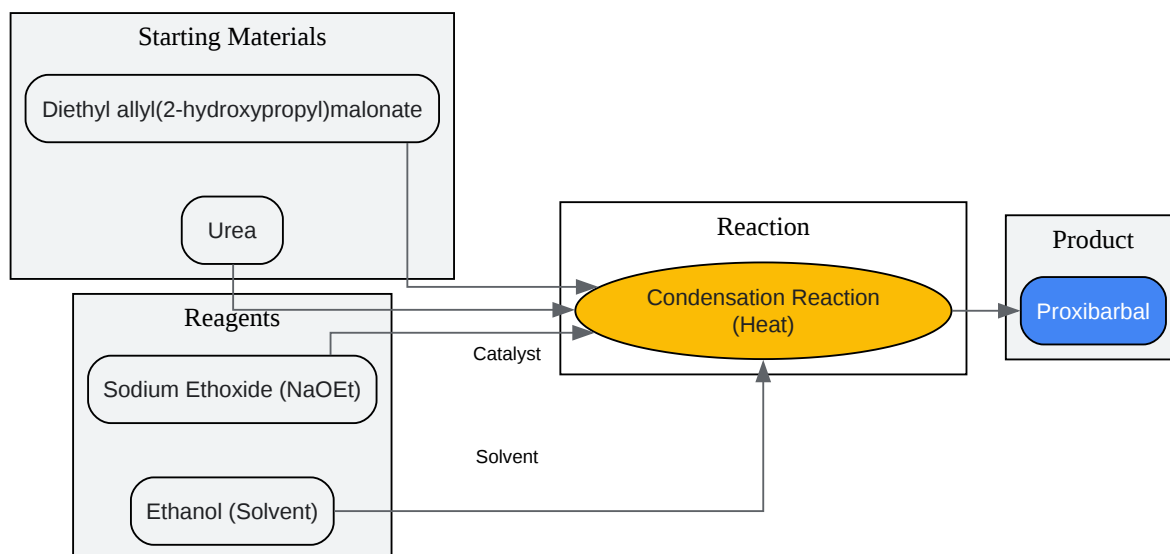
The synthesis of **proxibarbal**, a 5,5-disubstituted barbituric acid, generally follows the well-established condensation reaction between an appropriately substituted diethyl malonate and urea. This reaction is a classic method for forming the pyrimidine-2,4,6-trione core structure of barbiturates.

The key starting materials for the synthesis of **proxibarbal** are diethyl allyl(2-hydroxypropyl)malonate and urea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea, making it a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

- **Preparation of Diethyl Allyl(2-hydroxypropyl)malonate:** This intermediate can be synthesized through sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with allyl bromide to introduce the allyl group at the C-5 position. Subsequently, the resulting diethyl allylmalonate is reacted with 2-chloropropanol or a similar electrophile to introduce the 2-hydroxypropyl group.
- **Condensation with Urea:** The synthesized diethyl allyl(2-hydroxypropyl)malonate is then condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated, leading to the formation of the six-membered heterocyclic ring of **proxibarbal** and the elimination of two molecules of ethanol.

A diagram illustrating the synthesis pathway is provided below.



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Caption: Synthesis pathway of **Proxibarbal**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **proxibarbal** is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.

Property	Value	Source
IUPAC Name	5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione	[3]
CAS Registry Number	2537-29-3	[3][5]
Molecular Formula	C10H14N2O4	[3][5]
Molecular Weight	226.23 g/mol	[3][5]
Melting Point	157-158 °C	[5]
	166.5-168.5 °C	
Density	1.2754 g/cm ³	[5]
Water Solubility	Moderately soluble; 23.5 mg/mL	[4]
logP (Octanol-Water Partition Coefficient)	-0.13, -0.16, 0.2	[3][4]
pKa (Strongest Acidic)	7.18	[4]
pKa (Strongest Basic)	-2.5	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **proxibarbal** are not readily available in the public domain. However, standard methodologies for the synthesis of barbiturates and their characterization can be applied.

General Synthesis of 5,5-Disubstituted Barbituric Acids

- **Reaction Setup:** A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with sodium metal and anhydrous ethanol to prepare sodium ethoxide in situ.
- **Addition of Reagents:** A solution of the appropriately substituted diethyl malonate in anhydrous ethanol is added dropwise to the sodium ethoxide solution. This is followed by the dropwise addition of a solution of urea in warm anhydrous ethanol.

- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid derivative. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ethanol).

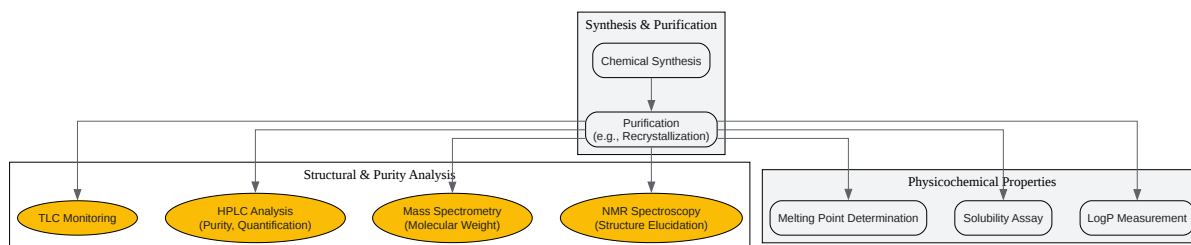
Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the analysis of barbiturates.^[6]

- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an isocratic or gradient pump.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition depends on the specific barbiturate and the column used.
- **Sample Preparation:** A stock solution of **proxibarbal** is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution with the mobile phase.
- **Chromatographic Conditions:**
 - **Column:** C18, 5 μ m particle size, 4.6 x 250 mm.
 - **Mobile Phase:** Acetonitrile:Water (e.g., 40:60 v/v).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection Wavelength:** Determined by UV-Vis spectroscopy, typically in the range of 210-240 nm for barbiturates.

- Injection Volume: 20 μ L.
- Analysis: The retention time and peak area of the **proxibarbal** standard are used to identify and quantify the compound in unknown samples.

The following diagram illustrates a general workflow for the chemical analysis of a synthesized compound like **proxibarbal**.



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Caption: General workflow for compound analysis.

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